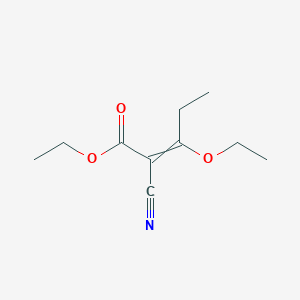

Ethyl 2-cyano-3-ethoxypent-2-enoate

Description

Properties

IUPAC Name |

ethyl 2-cyano-3-ethoxypent-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-4-9(13-5-2)8(7-11)10(12)14-6-3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMZOFVOGBPBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C#N)C(=O)OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Structure and Properties

- Molecular Formula: C10H15NO3

- Molecular Weight: 197.23 g/mol

- Key Functional Groups: Cyano (-CN), ethoxy (-OCH2CH3), ester (ethyl pent-2-enoate)

- Physical State: Typically a colorless to pale yellow liquid

- Boiling Point: Relatively low compared to larger organic molecules, facilitating synthetic use

- Reactivity: Suitable for nucleophilic addition and condensation reactions due to the activated double bond and electron-withdrawing groups.

Preparation Methods of Ethyl 2-cyano-3-ethoxypent-2-enoate

General Synthetic Strategy

The compound is generally synthesized via condensation reactions involving ethyl cyanoacetate derivatives and appropriate aldehydes or ketones, followed by ethoxylation steps. The preparation often involves Knoevenagel-type condensations or Michael additions, where the cyanoacetate ester reacts with aldehydes or equivalents under basic or acidic catalysis to form the ethoxypent-2-enoate structure.

Specific Synthetic Routes and Conditions

Knoevenagel Condensation and Ethoxylation

- Starting Materials: Ethyl cyanoacetate and ethoxy-substituted aldehydes or equivalents.

- Catalysts: Bases such as sodium ethoxide or potassium hydroxide are typically used to catalyze the condensation.

- Solvents: Alcoholic solvents such as ethanol or isopropanol are preferred for solubility and reaction control.

- Temperature: Reactions are commonly carried out at reflux temperatures ranging from 60°C to 90°C, with optimal yields observed at 85°C to 90°C.

- Reaction Time: Typically 3 to 5 hours under reflux conditions for completion.

Reaction Sequence Example (Based on Patent WO2011064798A1)

- Ethyl cyanoacetate is reacted with morpholine and triethyl orthoformate in the presence of a diluent (preferably isopropyl alcohol) at 70–90°C under reflux for 3–5 hours.

- The reaction mixture is cooled gradually to 0–10°C to precipitate the intermediate compound.

- Subsequent treatment with hydrazine hydrate in polar solvents at 15–60°C yields pyrazole derivatives, indicating the intermediate formation of this compound or related species.

- Alkylation steps may follow using alkyl halides and bases such as sodium methoxide in solvents like dimethylformamide to modify the compound further.

Reflux Condensation with Aldehydes

- A mixture of ethyl cyanoacetate and ethoxy-substituted aldehydes refluxed in ethanol for extended periods (up to 10 hours) yields this compound derivatives.

- Post-reaction, the solvent is removed under reduced pressure, and the product is purified by column chromatography using a n-hexane and ethyl acetate mixture (9:1) to achieve high purity and yield (approximately 80%).

Data Table: Typical Reaction Parameters and Yields

| Parameter | Conditions / Values | Notes |

|---|---|---|

| Starting materials | Ethyl cyanoacetate + ethoxy-substituted aldehydes | Base catalyzed condensation |

| Catalyst | Sodium ethoxide, potassium hydroxide | Base catalyst preferred |

| Solvent | Ethanol, isopropanol | Alcoholic solvents facilitate reaction |

| Temperature | 70–90°C (reflux) | Optimal at 85–90°C |

| Reaction time | 3–10 hours | Longer times for complete conversion |

| Work-up | Cooling to 0–10°C, filtration, chromatography | Purification by column chromatography |

| Yield | 80–92% | High yield with proper conditions |

| Product purity | ≥95% | Verified by IR, NMR spectroscopy |

Analytical Characterization Supporting Preparation

- Infrared (IR) Spectroscopy: Characteristic peaks include cyano group absorption (~2200 cm^-1), ester carbonyl (~1700 cm^-1), and ethoxy group vibrations.

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR spectra show signals corresponding to ethoxy protons (triplet and quartet), vinyl protons, and methyl groups confirming the structure.

- Melting Point: For crystalline derivatives, melting points typically range from 140°C to 175°C depending on substituents and purity.

Research Discoveries and Applications

- This compound serves as a versatile intermediate in the synthesis of pyrazole derivatives, which are important in medicinal chemistry for their biological activities.

- The compound’s preparation methods have been optimized for high yield and purity, facilitating its use in the synthesis of heterocyclic compounds with potential pharmaceutical applications.

- Modifications of the ethoxy group and cyano functionality allow for the generation of diverse chemical libraries for drug discovery.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-ethoxypent-2-enoate undergoes various chemical reactions, including:

Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Solvents: Ethanol, methanol, dichloromethane.

Major Products

Hydrolysis: this compound can be hydrolyzed to produce ethyl 2-cyano-3-hydroxypent-2-enoate.

Cyclization: Cyclization reactions can yield various heterocyclic compounds depending on the reactants and conditions used.

Scientific Research Applications

Ethyl 2-cyano-3-ethoxypent-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-ethoxypent-2-enoate involves its reactivity towards nucleophiles and electrophiles. The cyano group can act as an electron-withdrawing group, making the compound susceptible to nucleophilic attack. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols . These reactions are facilitated by the presence of suitable catalysts and reaction conditions.

Comparison with Similar Compounds

Ethyl 2-cyano-3-methyl-2-pentenoate

Ethyl 2-cyano-3-phenyl-2-butenoate

- Molecular Formula: C₁₃H₁₃NO₂

- Molecular Weight : 215.25 g/mol

- The phenyl group increases lipophilicity, which may enhance membrane permeability in biological systems.

- Applications : Used in structural studies and as a precursor for heterocyclic compounds. The phenyl substituent may also influence pharmacological activity .

(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate

- Molecular Formula: C₁₄H₁₅NO₄

- Molecular Weight : 261.27 g/mol

- Key Features : Features a dimethoxyphenyl group, which introduces additional electron-donating methoxy substituents. This enhances electronic conjugation and may stabilize charge-transfer interactions.

Ethyl 2-cyano-3,3-diethylacrylate

- Molecular Formula: C₁₀H₁₅NO₂

- Molecular Weight : 181.23 g/mol

- Key Features : Contains two ethyl groups at position 3, increasing steric hindrance and reducing reactivity in nucleophilic attacks.

- Applications: Limited to niche synthetic applications due to its bulky structure .

Structural and Functional Analysis

Substituent Effects on Reactivity

- Ethoxy Group: Enhances polarity and hydrogen-bonding capacity, improving solubility in protic solvents. This group is optimal for herbicidal intermediates, as seen in the synthesis of 1-(4-substituted phenoxyphenyl) ethanamines .

- Methyl/Phenyl Groups : Reduce polarity but increase lipophilicity, favoring applications in hydrophobic environments or drug delivery systems.

- Dimethoxyphenyl Group : Introduces strong electron-donating effects, altering electronic distribution and reactivity in electrophilic substitutions .

Crystallographic and Conformational Insights

- Ethyl 2-cyano-3-ethoxypent-2-enoate’s α,β-unsaturated ester adopts a planar conformation, critical for its reactivity. In contrast, analogs like Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate exhibit syn-periplanar torsion angles (e.g., 3.2°), influencing crystal packing and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.